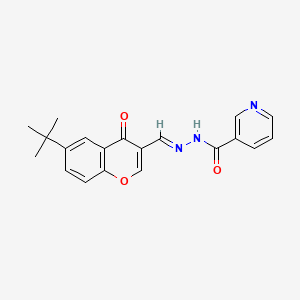
Erasin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erasin is a chromone-based compound known for its ability to inhibit the signal transducer and activator of transcription 3 (STAT3) protein. This compound has garnered significant attention due to its potential in inducing apoptosis in cancer cells, particularly those resistant to Erlotinib, a clinically used inhibitor of the epidermal growth factor receptor (EGFR) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erasin involves the modification of chromone-based inhibitors. The process typically includes the formation of acylhydrazones, which are then tailored to target specific protein-protein interaction domains . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Erasin primarily undergoes substitution reactions due to its chromone-based structure. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromone derivatives.
Wissenschaftliche Forschungsanwendungen
Erasin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound serves as a model compound for studying protein-protein interactions and the development of small-molecule inhibitors.
Biology: It is used to investigate the role of STAT3 in cellular processes and its potential as a therapeutic target.
Industry: The compound’s ability to inhibit specific protein interactions makes it valuable for developing targeted therapies and diagnostic tools.
Wirkmechanismus
Erasin exerts its effects by inhibiting the tyrosine phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus . This inhibition disrupts the STAT3 signaling pathway, leading to increased apoptosis in cancer cells. The molecular targets involved include the SH2 domain of STAT3, which is crucial for its dimerization and activation .
Vergleich Mit ähnlichen Verbindungen
Erasin is unique in its selectivity for STAT3 over other STAT family members like STAT1 and STAT5 . Similar compounds include other chromone-based inhibitors and small-molecule inhibitors targeting STAT proteins. this compound’s ability to induce apoptosis in Erlotinib-resistant cells sets it apart from other inhibitors .
List of Similar Compounds
Chromone-based inhibitors: These compounds share a similar core structure but may differ in their specific targets and efficacy.
Small-molecule STAT inhibitors: These include compounds like Stattic and S3I-201, which also target STAT3 but may have different selectivity and potency profiles.
Eigenschaften
Molekularformel |
C20H19N3O3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[(E)-(6-tert-butyl-4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+ |
InChI-Schlüssel |
JHUVYXUBEMYTNO-SSDVNMTOSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















